4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the empirical formula C6H4Cl2N4 . It has a molecular weight of 203.03 . It is a light yellow crystalline solid .
Molecular Structure Analysis
The molecular structure of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine consists of a pyrazolo[3,4-d]pyrimidine core with two chlorine atoms and one methyl group attached . The InChI code for this compound is 1S/C6H4Cl2N4/c1-12-5-3 (2-9-12)4 (7)10-6 (8)11-5/h2H,1H3 .Physical And Chemical Properties Analysis
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a light yellow crystalline solid . It has a molecular weight of 203.03 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Disubstituted Pyrimidines
“4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
Biarylpyrimidine Synthesis
This compound is also used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
Biomedical Applications
The compound belongs to the group of heterocyclic compounds known as pyrazolopyrimidines, which have been explored for various biomedical applications . The specific substitutions on the pyrazolopyrimidine ring can significantly influence these activities.
Anti-Inflammatory Activities
Pyrimidines, including “4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine”, have been studied for their anti-inflammatory activities . Their effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antimicrobial Properties
Antifungal Properties
These compounds have also been studied for their antifungal properties.
Anticancer Properties
Research has been conducted into the anticancer properties of pyrazolopyrimidines.
Structure-Activity Relationships (SARs)
The structure-activity relationships (SARs) of pyrimidine derivatives, including “4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine”, have been extensively studied . These studies provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary statements include P280, P305, P338, and P351, advising to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
The primary target of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and plays a crucial role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The result of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine’s action is the inhibition of cell proliferation. It has shown superior cytotoxic activities against certain cell lines . Specifically, it has been found to induce apoptosis within HCT cells .
properties
IUPAC Name |
4,6-dichloro-1-methylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMWHTJGWKSXRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278517 | |
Record name | 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98141-42-5 | |
Record name | 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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